molecular formula C16H16N2O5 B2647323 1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1225871-83-9

1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B2647323
CAS RN: 1225871-83-9
M. Wt: 316.313
InChI Key: PSWPDGNUNDCMGU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a carboxylic acid group (-COOH), an amine group (-NH2), and a methoxy group (-OCH3). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of complex organic compounds .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the amine group could act as a nucleophile in substitution reactions, and the aromatic ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility in different solvents, and stability under various conditions .

Scientific Research Applications

Electrochemical Behavior in Protic Medium

Research on unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines, which share a core structural resemblance to the query compound, has explored their electrochemical behavior in hydroalcoholic media. These studies reveal that the electrochemical reduction and oxidation of such compounds can lead to different products depending on the medium's acidity or basicity, showcasing their potential in synthetic chemistry and electrochemical applications (David et al., 1995).

Organic Synthesis and Antibacterial Activity

Another study on related dihydropyridine derivatives has demonstrated their synthesis and antibacterial activity, highlighting the chemical versatility and potential pharmacological uses of these compounds. The structure-activity relationships (SAR) of these molecules provide insights into designing new antibacterial agents (Egawa et al., 1984).

Synthesis of Pyranopyrazoles

The synthesis of pyranopyrazoles using related chemical structures as organocatalysts has been reported, indicating the use of such compounds in facilitating green chemistry approaches. This research underscores the utility of dihydropyridine derivatives in catalyzing the formation of complex organic molecules under environmentally friendly conditions (Zolfigol et al., 2013).

Catalytic Applications

Research into sulfonated Schiff base copper(II) complexes, derived from similar chemical backbones, has shown their efficacy as catalysts in alcohol oxidation. These studies contribute to our understanding of how modifications to the dihydropyridine core can impact catalytic activity and selectivity, offering potential pathways for the development of new catalysts (Hazra et al., 2015).

Fluorescent Labeling Reagents

Finally, the development of novel fluorophores based on the oxidation products of related structures demonstrates the potential of dihydropyridine derivatives in biomedical analysis. These compounds, due to their strong fluorescence across a wide pH range, can be used as fluorescent labeling reagents, expanding the toolkit available for research in life sciences (Hirano et al., 2004).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with therapeutic or pharmacological effects. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and potential for causing harm to humans or the environment. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

1-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-10-3-5-13(23-2)12(7-10)17-14(19)9-18-8-11(16(21)22)4-6-15(18)20/h3-8H,9H2,1-2H3,(H,17,19)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWPDGNUNDCMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

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